![molecular formula C22H25N5O B5663946 (3S*,4R*)-N,N-dimethyl-4-(4-methylphenyl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]pyrrolidin-3-amine](/img/structure/B5663946.png)
(3S*,4R*)-N,N-dimethyl-4-(4-methylphenyl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]pyrrolidin-3-amine
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Overview
Description
The compound is characterized by its inclusion of pyrrolidin, triazol, benzoyl, and dimethylamino functional groups. These groups suggest the molecule could have interesting chemical and physical properties, making it relevant for applications in pharmaceuticals, materials science, or as a potential catalyst.
Synthesis Analysis
Synthesis of similar compounds typically involves multi-step organic reactions, starting from simple precursors to gradually introduce the complex functional groups like triazol, benzoyl, and pyrrolidin rings. Key steps may include asymmetric Michael addition, stereoselective alkylation, and cyclization reactions, as seen in the synthesis of related pyrrolidine derivatives (Fleck et al., 2003).
Molecular Structure Analysis
Compounds containing pyrrolidine and triazole rings, similar to the molecule , often exhibit specific conformational preferences due to their cyclic structures. X-ray crystallography can reveal these molecular conformations, demonstrating how intra- and intermolecular hydrogen bonding can influence the overall molecular geometry and stability, as shown in related studies (Dolzhenko et al., 2011).
properties
IUPAC Name |
[(3S,4R)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]-[2-(1,2,4-triazol-1-yl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c1-16-8-10-17(11-9-16)19-12-26(13-21(19)25(2)3)22(28)18-6-4-5-7-20(18)27-15-23-14-24-27/h4-11,14-15,19,21H,12-13H2,1-3H3/t19-,21+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAWGHBERMFPHV-PZJWPPBQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CC2N(C)C)C(=O)C3=CC=CC=C3N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2N(C)C)C(=O)C3=CC=CC=C3N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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